molecular formula C28H38O6Si B183553 (1S,3R,7R,9R)-8-[tert-butyl(diphenyl)silyl]oxy-5,5,11,11-tetramethyl-4,6,10,12-tetraoxatricyclo[7.3.0.03,7]dodecan-2-ol CAS No. 119874-35-0

(1S,3R,7R,9R)-8-[tert-butyl(diphenyl)silyl]oxy-5,5,11,11-tetramethyl-4,6,10,12-tetraoxatricyclo[7.3.0.03,7]dodecan-2-ol

Cat. No.: B183553
CAS No.: 119874-35-0
M. Wt: 498.7 g/mol
InChI Key: SFPIFESXSAQLCS-NEGOCDRDSA-N
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Description

(1S,3R,7R,9R)-8-[tert-butyl(diphenyl)silyl]oxy-5,5,11,11-tetramethyl-4,6,10,12-tetraoxatricyclo[7.3.0.03,7]dodecan-2-ol is a complex organic compound that features a tert-butyldiphenylsilyl (TBDPS) protecting group and isopropylidene groups. This compound is primarily used in organic synthesis, particularly in the protection of hydroxyl groups during multi-step synthetic processes. The TBDPS group is known for its stability under acidic conditions, making it a valuable tool in synthetic chemistry .

Preparation Methods

The synthesis of (1S,3R,7R,9R)-8-[tert-butyl(diphenyl)silyl]oxy-5,5,11,11-tetramethyl-4,6,10,12-tetraoxatricyclo[7.3.0.03,7]dodecan-2-ol typically involves multiple steps:

    Protection of Hydroxyl Groups: The hydroxyl groups of myo-inositol are protected using isopropylidene groups. This step is usually carried out using acetone and an acid catalyst such as sulfuric acid.

    Introduction of TBDPS Group: The tert-butyldiphenylsilyl group is introduced using tert-butyldiphenylsilyl chloride (TBDPS-Cl) in the presence of a base like pyridine or imidazole.

Chemical Reactions Analysis

(1S,3R,7R,9R)-8-[tert-butyl(diphenyl)silyl]oxy-5,5,11,11-tetramethyl-4,6,10,12-tetraoxatricyclo[7.3.0.03,7]dodecan-2-ol undergoes various chemical reactions:

Scientific Research Applications

(1S,3R,7R,9R)-8-[tert-butyl(diphenyl)silyl]oxy-5,5,11,11-tetramethyl-4,6,10,12-tetraoxatricyclo[7.3.0.03,7]dodecan-2-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (1S,3R,7R,9R)-8-[tert-butyl(diphenyl)silyl]oxy-5,5,11,11-tetramethyl-4,6,10,12-tetraoxatricyclo[7.3.0.03,7]dodecan-2-ol primarily involves the protection of hydroxyl groups. The TBDPS group provides steric hindrance and electronic effects that prevent unwanted reactions at the protected hydroxyl sites. This allows for selective reactions at other functional groups in the molecule. The isopropylidene groups further protect the hydroxyl groups from nucleophilic attack .

Comparison with Similar Compounds

(1S,3R,7R,9R)-8-[tert-butyl(diphenyl)silyl]oxy-5,5,11,11-tetramethyl-4,6,10,12-tetraoxatricyclo[7.3.0.03,7]dodecan-2-ol can be compared with other silyl-protected inositol derivatives:

The uniqueness of this compound lies in its dual protection strategy, combining the stability of the TBDPS group with the steric protection of isopropylidene groups, making it highly effective in complex synthetic routes.

Properties

IUPAC Name

(1R,3S,7R,9R)-8-[tert-butyl(diphenyl)silyl]oxy-5,5,11,11-tetramethyl-4,6,10,12-tetraoxatricyclo[7.3.0.03,7]dodecan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H38O6Si/c1-26(2,3)35(18-14-10-8-11-15-18,19-16-12-9-13-17-19)34-25-23-21(30-27(4,5)32-23)20(29)22-24(25)33-28(6,7)31-22/h8-17,20-25,29H,1-7H3/t20?,21-,22+,23-,24-,25?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFPIFESXSAQLCS-NEGOCDRDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2C(C3C(C(C2O1)O[Si](C4=CC=CC=C4)(C5=CC=CC=C5)C(C)(C)C)OC(O3)(C)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(O[C@@H]2[C@@H](O1)C([C@H]3[C@@H](C2O)OC(O3)(C)C)O[Si](C4=CC=CC=C4)(C5=CC=CC=C5)C(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H38O6Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90435180
Record name 1-O-(tert-Butyldiphenylsilyl)-2,3:5,6-di-O-isoproylidene-myo-inositol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90435180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

498.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

119874-35-0
Record name 1-O-(tert-Butyldiphenylsilyl)-2,3:5,6-di-O-isoproylidene-myo-inositol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90435180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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